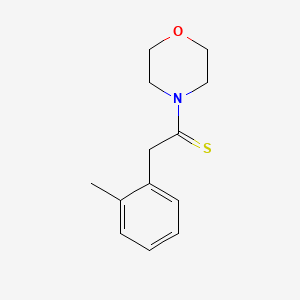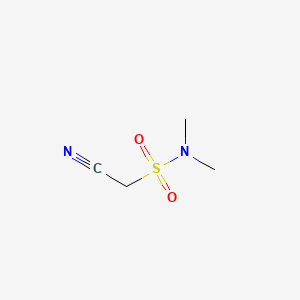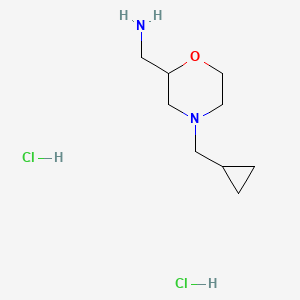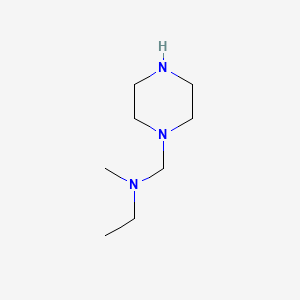
8-Methylnonanol-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methylnonanol-d7 is a deuterium-labeled version of 8-Methylnonanol. It is a stable isotope-labeled compound with the molecular formula C10H15D7O and a molecular weight of 165.32. This compound is used in various scientific research applications, including metabolic research, environmental studies, and organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylnonanol-d7 typically involves the incorporation of deuterium atoms into the 8-Methylnonanol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of a suitable catalyst, such as palladium on carbon, and a deuterium source, such as deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity of the final product. Quality control measures are implemented to ensure the consistency and reliability of the compound for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
8-Methylnonanol-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include thionyl chloride for halogenation and acetic anhydride for esterification.
Major Products Formed
Oxidation: Formation of 8-Methylnonanone or 8-Methylnonanal.
Reduction: Formation of 8-Methylnonane.
Substitution: Formation of 8-Methylnonyl halides or 8-Methylnonyl esters.
Aplicaciones Científicas De Investigación
8-Methylnonanol-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Research: Used to study metabolic pathways in vivo in a safe manner.
Environmental Studies: Used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
Organic Chemistry: Used as a chemical reference for chemical identification, qualitative, quantitative detection, and studying reaction mechanisms and kinetics.
Mecanismo De Acción
The mechanism of action of 8-Methylnonanol-d7 involves its use as a tracer in metabolic studies. The deuterium atoms in the compound allow researchers to track its metabolic fate in biological systems using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This helps in understanding the metabolic pathways and the molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
8-Methylnonanol: The non-deuterated version of 8-Methylnonanol-d7.
8-Methylnonanone: The oxidized form of 8-Methylnonanol.
8-Methylnonanal: Another oxidized form of 8-Methylnonanol.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it an invaluable tool for tracing and studying metabolic pathways. The presence of deuterium atoms allows for precise tracking and analysis, which is not possible with non-labeled compounds .
Propiedades
Número CAS |
1794760-07-8 |
|---|---|
Fórmula molecular |
C10H22O |
Peso molecular |
165.328 |
Nombre IUPAC |
8,9,9,9-tetradeuterio-8-(trideuteriomethyl)nonan-1-ol |
InChI |
InChI=1S/C10H22O/c1-10(2)8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3/i1D3,2D3,10D |
Clave InChI |
PLLBRTOLHQQAQQ-SVMCCORHSA-N |
SMILES |
CC(C)CCCCCCCO |
Sinónimos |
8-Methyl-1-nonanol-d7; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Diazatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B586265.png)
![5,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B586269.png)
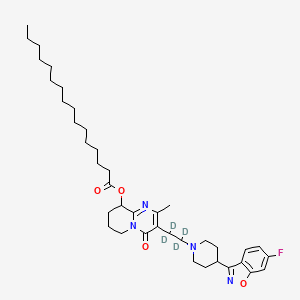
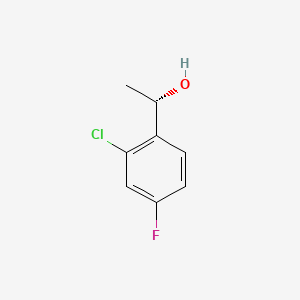
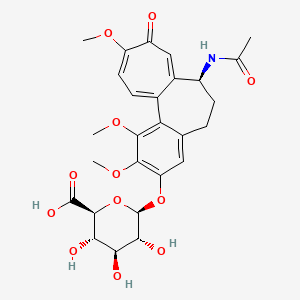
![[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid](/img/structure/B586275.png)
![tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B586278.png)
